(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime
Overview
Description
Acetaldoxime is a chemical compound with the formula C2H5NO . It is one of the simplest oxime-containing compounds and has a wide variety of uses in chemical synthesis .
Synthesis Analysis
Acetaldoxime can be prepared by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base . The use of CaO as a base in the preparation of oximes from various types of ketones and aldehydes under mild conditions also gave quantitative yields .Molecular Structure Analysis
The compound exists as a mixture of its Z and E stereoisomers (i.e., syn and anti, or cis and trans) in its normal form . The E stereoisomer can be isolated by slow crystallization of a distilled E/Z mixture .Chemical Reactions Analysis
Deprotonation of acetaldoxime with 2 equivalents of n-butyllithium at -78 °C generates the dianion which reacts with benzyl bromide or 1-iodopropane to give excellent yields of α-alkylated (Z)-oximes . α,α-Dialkylation by further alkylation in a similar way has been achieved .Physical And Chemical Properties Analysis
Acetaldoxime often appears as a colorless liquid, or a white solid . Its solid can form two different needle-like crystal structures . The α-form melts at approximately 44 °C - 47 °C, while the β-form melts at 12 °C .Scientific Research Applications
Intermediate for Chemical Synthesis
Aldoximes such as “(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime” are used during chemical synthesis processes as intermediates for chemical reactions . They are especially notable for their commercial application as an intermediate for the production of pesticides .
Preparation of Other Oximes
“(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime” can be prepared by combining pure acetaldehyde and hydroxylamine under heating in the presence of a base . This method can also be used in the preparation of oximes from various types of ketones and aldehydes under mild conditions .
Reactivators or Nerve Antidotes
Oximes are renowned for their widespread applications as organophosphate (OP) antidotes . Common oxime-based reactivators include pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime .
Pharmaceuticals
Oximes have diverse biological and pharmacological applications . They are regarded for their antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .
Antibiotics
Cephalosporins are β-lactam based antibiotics and serve as widely acclaimed tools in fighting bacterial infections . Oxime-based cephalosporins have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .
Inhibitors for Autoimmune Inflammatory Disorders
Oximes have been developed as inhibitors for autoimmune inflammatory disorders such as rheumatoid arthritis . They play important roles in many pathological processes .
Mechanism of Action
Target of Action
Oximes, such as “(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime”, are often used in the field of organic chemistry as reagents . They are known to react with aldehydes and ketones to form more complex compounds .
Mode of Action
The nitrogen atom in the oxime acts as a nucleophile, reacting with the electrophilic carbon in the carbonyl group of aldehydes and ketones . This results in the formation of a new C-N bond .
Biochemical Pathways
Oximes in general are known to participate in various chemical reactions, including alkylation and rearrangement to amides .
Result of Action
The result of the action of oximes can often be predicted based on the type of reaction they are involved in .
Action Environment
The action, efficacy, and stability of “(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, the formation of oximes from aldehydes and ketones is often carried out under heating in the presence of a base .
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[2-(6-aminopyridin-2-yl)ethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7-3-1-2-6(10-7)4-5-9-11/h1-3,5,11H,4H2,(H2,8,10)/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGIAWUEOPPQSC-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CC=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)N)C/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656520 | |
Record name | N-[(1E)-2-(6-Aminopyridin-2-yl)ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-(6-aminopyridin-2-yl)acetaldehyde oxime | |
CAS RN |
933624-28-3 | |
Record name | N-[(1E)-2-(6-Aminopyridin-2-yl)ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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